molecular formula C21H22N6O2 B14934444 5-methoxy-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-1-(propan-2-yl)-1H-indole-3-carboxamide

5-methoxy-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-1-(propan-2-yl)-1H-indole-3-carboxamide

Cat. No.: B14934444
M. Wt: 390.4 g/mol
InChI Key: IDYKKDUTARCFRC-UHFFFAOYSA-N
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Description

5-methoxy-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-1-(propan-2-yl)-1H-indole-3-carboxamide is a complex organic compound that belongs to the indole derivative family. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound’s unique structure makes it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including 5-methoxy-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-1-(propan-2-yl)-1H-indole-3-carboxamide, often involves the Fischer indole synthesis. This method typically uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions, such as methanesulfonic acid, to yield the desired indole compound . The reaction is carried out under reflux in methanol, resulting in high yields.

Industrial Production Methods

Industrial production of indole derivatives may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Advanced techniques like continuous flow synthesis and automated reactors are often employed to scale up the production while maintaining the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

5-methoxy-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-1-(propan-2-yl)-1H-indole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Scientific Research Applications

5-methoxy-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-1-(propan-2-yl)-1H-indole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential antiviral and antimicrobial properties.

    Medicine: Investigated for its anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-methoxy-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-1-(propan-2-yl)-1H-indole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound binds to receptors or enzymes, altering their activity and leading to the desired biological effects. For instance, its anticancer activity may involve the inhibition of cell proliferation and induction of apoptosis through specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-methoxy-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-1-(propan-2-yl)-1H-indole-3-carboxamide stands out due to its unique combination of functional groups, which confer specific biological activities not commonly found in other indole derivatives. Its tetrazole moiety, in particular, contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C21H22N6O2

Molecular Weight

390.4 g/mol

IUPAC Name

5-methoxy-N-[3-(2-methyltetrazol-5-yl)phenyl]-1-propan-2-ylindole-3-carboxamide

InChI

InChI=1S/C21H22N6O2/c1-13(2)27-12-18(17-11-16(29-4)8-9-19(17)27)21(28)22-15-7-5-6-14(10-15)20-23-25-26(3)24-20/h5-13H,1-4H3,(H,22,28)

InChI Key

IDYKKDUTARCFRC-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C2=C1C=CC(=C2)OC)C(=O)NC3=CC=CC(=C3)C4=NN(N=N4)C

Origin of Product

United States

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